8-(Acetyloxy)quinoline-2-carboxylic acid

Metalloenzyme modeling Hydrolysis kinetics Carboxypeptidase A

8-(Acetyloxy)quinoline-2-carboxylic acid (CAS 66052-84-4; synonym: 8-acetoxyquinoline-2-carboxylic acid) is a bifunctional quinoline derivative bearing an 8-acetoxy ester and a 2-carboxylic acid group. It belongs to the 8-substituted quinoline-2-carboxylic acid family, whose members are known for metal-chelating and enzyme-inhibitory activities.

Molecular Formula C12H9NO4
Molecular Weight 231.20 g/mol
CAS No. 66052-84-4
Cat. No. B13977247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Acetyloxy)quinoline-2-carboxylic acid
CAS66052-84-4
Molecular FormulaC12H9NO4
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=C1N=C(C=C2)C(=O)O
InChIInChI=1S/C12H9NO4/c1-7(14)17-10-4-2-3-8-5-6-9(12(15)16)13-11(8)10/h2-6H,1H3,(H,15,16)
InChIKeyDYFOIQSNLQEERF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Acetyloxy)quinoline-2-carboxylic acid (CAS 66052-84-4): A Prodrug-Style Chelator and Hydrolytic Probe for Metalloenzyme Research


8-(Acetyloxy)quinoline-2-carboxylic acid (CAS 66052-84-4; synonym: 8-acetoxyquinoline-2-carboxylic acid) is a bifunctional quinoline derivative bearing an 8-acetoxy ester and a 2-carboxylic acid group. It belongs to the 8-substituted quinoline-2-carboxylic acid family, whose members are known for metal-chelating and enzyme-inhibitory activities [1]. The acetoxy group serves as a hydrolytically labile mask for the 8-hydroxy moiety, enabling this compound to function as a prodrug-like precursor to 8-hydroxyquinoline-2-carboxylic acid (8-HQA) or as a mechanistic probe for metal-ion-catalyzed ester hydrolysis [2].

Why 8-(Acetyloxy)quinoline-2-carboxylic acid Cannot Be Replaced by 8-HQA or Other 8-Substituted Quinaldic Acids Without Experimental Re-Validation


The 8-substituent on the quinoline-2-carboxylic acid scaffold dictates the coordination mode, metal-ion selectivity, and hydrolytic stability of the resulting complex [1]. 8-HQA acts as a tridentate N,O,O-chelator through its quinoline nitrogen, carboxylate oxygen, and 8-hydroxy oxygen [2], whereas the 8-acetoxy derivative presents only bidentate N,O-coordination (quinoline N + carboxylate) until the ester is hydrolyzed [3]. This fundamental difference alters the kinetic lability of metal complexes by a factor of ~2 × 10⁸ in base-hydrolysis rate, meaning that substitution of the acetoxy compound by 8-HQA will yield a profoundly different reactivity profile that cannot be predicted by simple structural analogy [3].

Quantitative Differentiation of 8-(Acetyloxy)quinoline-2-carboxylic acid Against Its Closest Analogs


Metal-Ion-Promoted Hydrolysis Rate Enhancement: Acetoxy vs. Hydroxy at Position 8

The 1:1 Zn²⁺ and Cu²⁺ complexes of 8-acetoxyquinoline-2-carboxylic acid undergo base hydrolysis approximately 2 × 10⁸ times faster than the corresponding deprotonated ligand (E⁻) [1]. In contrast, the parent 8-hydroxy compound (8-HQA) lacks the hydrolyzable ester and cannot participate in this metal-promoted ester cleavage pathway. The metal-complexed hydrolysis rates reach k = 5 × 10¹ – 5 × 10³ s⁻¹, which are directly comparable to k_cat ≈ 2.3 × 10² s⁻¹ reported for carboxypeptidase A acting on a good ester substrate [1].

Metalloenzyme modeling Hydrolysis kinetics Carboxypeptidase A Zinc/copper catalysis

Predicted Lipophilicity Differential: Impact on Membrane Permeability in Cell-Based Assays

The acetyl protection of the 8-OH group markedly increases lipophilicity. The QSPR-calculated LogP for 8-(acetyloxy)quinoline-2-carboxylic acid is 3.22, with a predicted aqueous solubility of 3.1 mg/mL at pH 7.4 [1]. In comparison, the parent 8-HQA has a reported LogP of 0.62 [2] and 8-methoxyquinoline-2-carboxylic acid has a LogP of 1.71 [3]. Quinoline-2-carboxylic acid (no 8-substituent) has an XLogP of 1.6–1.93 [4].

Lipophilicity LogP Membrane permeability Prodrug design

Coordination Mode and Metal-Ion Selective Extraction: 8-Alkoxy vs. 8-Hydroxy vs. Unsubstituted Quinaldic Acids

In solvent-extraction studies of 8-substituted quinoline-2-carboxylic acids, reagents bearing 8-alkoxy substituents (including acetoxy/alkoxy analogs) extracted Zn²⁺ and Cu²⁺ from aqueous sulfate solutions at lower pH values than Fe²⁺ or Fe³⁺, whereas the unsubstituted parent compound showed no such selectivity [1]. NMR relaxation data confirm that 8-methoxyquinaldic acid chelates Mn²⁺ through the carboxyl oxygen and quinoline nitrogen only, excluding the 8-alkoxy oxygen from coordination [2]. By extension, 8-acetoxyquinoline-2-carboxylic acid is expected to exhibit the same N,O-bidentate coordination mode, which is distinct from the N,O,O-tridentate mode of 8-HQA demonstrated by potentiometric and voltammetric methods [3].

Solvent extraction Metal-ion selectivity Coordination chemistry 8-Alkoxyquinoline chelators

Designed Hydrolytic Lability as a Functional Feature: Prodrug and Triggered-Release Potential

The acetoxy group is not merely a synthetic handle; it is a hydrolytically cleavable protecting group whose lability is exquisitely sensitive to pH and metal ions. The spontaneous hydrolysis rate constant k₀ = 1.67 × 10⁻⁴ s⁻¹ (t₁/₂ ≈ 69 min at pH 5–12, 25 °C) and the hydroxide-catalyzed rate constant k_OH = 0.84 dm³ mol⁻¹ s⁻¹ define the baseline release kinetics [1]. The presence of Zn²⁺ or Cu²⁺ accelerates hydrolysis to k = 5 × 10¹ – 5 × 10³ s⁻¹, representing a half-life reduction from ~69 min to ~0.14–14 ms [1]. This is in stark contrast to 8-methoxyquinoline-2-carboxylic acid, whose methyl ether is not hydrolytically labile under equivalent mild aqueous conditions, and to 8-HQA, which is already the hydrolysis product rather than a precursor.

Prodrug activation Ester hydrolysis Triggered release 8-Hydroxyquinoline generation

High-Value Application Scenarios for 8-(Acetyloxy)quinoline-2-carboxylic acid Based on Quantitative Differentiation Evidence


Mechanistic Probe for Carboxypeptidase A and Related Zinc Metalloenzymes

The compound's Zn²⁺- and Cu²⁺-promoted hydrolysis rates (k ≈ 5 × 10¹ – 5 × 10³ s⁻¹) closely match the k_cat of carboxypeptidase A (~2.3 × 10² s⁻¹) [1]. This makes it uniquely suited as a low-molecular-weight substrate analog for stopped-flow kinetic studies of zinc peptidases, where the ~2 × 10⁸-fold metal-dependent rate enhancement provides a wide dynamic range. Neither 8-HQA nor 8-methoxy-QCA can substitute in this role because they lack the hydrolyzable ester bond that is the actual reaction coordinate under investigation.

Metal-Triggered Delivery System for 8-Hydroxyquinoline-2-carboxylic Acid

For applications requiring the in situ generation of the active iron chelator 8-HQA (e.g., in microbiological gut models where 8-HQA acts as a siderophore [2]), the acetoxy compound serves as a stable storage form that converts to 8-HQA upon exposure to Zn²⁺ or Cu²⁺. The spontaneous hydrolysis half-life of ~69 min at pH 5–12 defines the baseline release window, while metal catalysis can accelerate this to the millisecond regime [1]. This dual-kinetic behavior enables both passive and actively triggered release strategies.

Selective Zn²⁺/Cu²⁺ Extraction in Analytical Chemistry and Environmental Remediation

The 8-alkoxyquinoline-2-carboxylic acid scaffold, including the acetoxy derivative, exhibits pH-dependent selectivity for Zn²⁺ and Cu²⁺ over Fe²⁺ and Fe³⁺ during solvent extraction [3]. This selectivity, attributed to the bidentate N,O-coordination mode that favors tetrahedral over octahedral geometry, is lost in the unsubstituted parent acid. The acetoxy compound may be employed as either the active extractant or as a precursor that hydrolyzes to 8-HQA during the extraction process, offering a tunable extraction-recovery cycle.

Reference Compound for Structure-Permeability Relationship Studies in Quinaldic Acid Series

With a predicted LogP of 3.22 [4]—substantially higher than 8-HQA (0.62) and 8-methoxy-QCA (1.71)—the acetoxy compound represents the most lipophilic member among common 8-substituted quinoline-2-carboxylic acids. This property makes it a valuable reference for systematic Caco-2 or PAMPA permeability comparisons across the 8-substituent series, particularly when correlating LogP values with measured apparent permeability coefficients.

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